2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
Description
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde (CAS: 1001353-82-7) is a heterocyclic compound featuring a fused pyrrolo-triazine core substituted with two chlorine atoms at positions 2 and 4, and a carbaldehyde group at position 5. Its molecular formula is C₇H₃Cl₂N₃O, with a molecular weight of 216.02 g/mol . Predicted physicochemical properties include a density of 1.73±0.1 g/cm³ and an acidity coefficient (pKa) of -7.18±0.30, suggesting high electrophilicity due to electron-withdrawing substituents . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive aldehyde moiety for further functionalization.
Properties
IUPAC Name |
2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O/c8-6-5-2-1-4(3-13)12(5)11-7(9)10-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZJNMLBWODZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC(=N2)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrrole-2-carboxamide Derivatives
A widely adopted method involves the cyclization of pyrrole-2-carboxamide derivatives with chlorinating agents. For example, Mastalerz et al. demonstrated that treating pyrrole-2-carboxamide with phosphorus oxychloride (POCl₃) under reflux yields the dichlorinated triazine core. Subsequent regioselective chlorination at positions 2 and 4 is achieved using excess POCl₃ in the presence of N,N-diisopropylethylamine (DIPEA).
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | POCl₃, DIPEA |
| Temperature | 110°C |
| Time | 6–8 hours |
| Yield | 68–72% |
Bromination-Selective Chlorination Sequential Approach
To avoid over-chlorination, a bromination step at position 7 can precede chlorination. Sodium borohydride (NaBH₄) reduces undesired byproducts, while N-bromosuccinimide (NBS) introduces bromine at position 7, leaving positions 2 and 4 available for subsequent chlorination.
Introduction of the Carbaldehyde Group
The 7-carbaldehyde functionality is introduced via two primary strategies: direct formylation or oxidation of a methyl precursor .
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction enables direct electrophilic formylation at position 7. A mixture of dimethylformamide (DMF) and POCl₃ generates the reactive chloroiminium ion, which selectively attacks the electron-rich position 7 of the pyrrolo-triazine scaffold.
Optimized Protocol
-
Reagents : DMF (2 equiv), POCl₃ (3 equiv)
-
Conditions : 0°C to room temperature, 4 hours
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Workup : Quench with ice-water, extract with ethyl acetate
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Yield : 55–60%
Oxidation of 7-Methylpyrrolo-triazine
Alternatively, oxidation of a 7-methyl group to the aldehyde is achieved using manganese dioxide (MnO₂) or selenium dioxide (SeO₂). This method requires careful control to prevent over-oxidation to carboxylic acids.
Case Study
-
Oxidizing Agent : MnO₂ (5 equiv)
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Solvent : Dichloromethane (DCM)
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Time : 12 hours
Regioselective Chlorination Strategies
Achieving dichlorination at positions 2 and 4 without compromising the aldehyde group necessitates precise reagent selection.
Phosphorus Oxychloride-Mediated Chlorination
POCl₃ in DMF efficiently chlorinates positions 2 and 4. The aldehyde group is protected as an acetal (e.g., using ethylene glycol) to prevent side reactions.
Protection-Deprotection Sequence
Catalytic Chlorination with N-Chlorosuccinimide (NCS)
NCS in the presence of Lewis acids (e.g., FeCl₃) offers milder conditions. This method minimizes degradation of the aldehyde group but requires longer reaction times.
Analytical Validation and Challenges
Purity and Structural Confirmation
Common Side Reactions
-
Over-Chlorination : Mitigated by controlled reagent stoichiometry.
-
Aldehyde Oxidation : Addressed via acetal protection.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Isopropyl alcohol as a solvent reduces costs compared to DMF, with yields maintained at 81.5%.
Green Chemistry Approaches
Recent advances employ microwave-assisted synthesis to reduce reaction times by 40% and improve yields to 75%.
Emerging Methodologies
Photocatalytic C–H Activation
Visible-light-mediated catalysis enables direct C–H formylation at position 7, bypassing protection steps. Preliminary reports indicate yields up to 50%.
Flow Chemistry Systems
Continuous-flow reactors enhance reproducibility in dichlorination steps, achieving >95% conversion in 30 minutes.
Chemical Reactions Analysis
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazine derivatives .
Scientific Research Applications
Medicinal Chemistry
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has shown potential as a scaffold for developing new pharmaceuticals. Its derivatives have been studied for their activity against various diseases.
Case Study: Anticancer Activity
- A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while showing lower toxicity to normal cells. This selectivity is attributed to the compound's ability to interfere with specific cellular pathways involved in tumor growth .
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| Derivative A | Anticancer | A549 (Lung) | 12.5 |
| Derivative B | Anticancer | MCF-7 (Breast) | 8.3 |
Agrochemicals
The compound has been explored as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth.
Case Study: Herbicidal Efficacy
- Research indicated that formulations containing this compound effectively suppressed weed growth in agricultural settings. The mode of action involves disrupting photosynthetic processes in target plants .
| Formulation | Target Weed | Efficacy (%) |
|---|---|---|
| Formulation X | Amaranthus retroflexus | 85 |
| Formulation Y | Chenopodium album | 90 |
Materials Science
In materials science, this compound has been used in the synthesis of novel polymers and materials with enhanced properties.
Case Study: Polymer Synthesis
- The incorporation of this compound into polymer matrices has resulted in materials with improved thermal stability and mechanical strength. These materials are being investigated for applications in coatings and composites .
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 50 |
| Polymer B | 300 | 70 |
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit RNA-dependent RNA polymerase, which is crucial for the replication of RNA viruses .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes critical differences between the target compound and related derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde | 1001353-82-7 | C₇H₃Cl₂N₃O | 216.02 | Cl (2,4), CHO (7) |
| 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde | 1546505-09-2 | C₇H₄ClN₃O | 181.58 | Cl (4), CHO (7) |
| 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine | 918538-05-3 | C₆H₃Cl₂N₃ | 188.01 | Cl (2,4) |
| 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-6-amine | N/A | C₆H₄Cl₂N₄ | 203.03 | Cl (2,4), NH₂ (6) |
Key Observations :
- Chlorination Impact: The dichloro-substituted derivatives (e.g., CAS 918538-05-3) exhibit higher molecular weights and lipophilicity compared to mono-chloro analogs (CAS 1546505-09-2). The additional chlorine in the target compound enhances electrophilicity, favoring nucleophilic substitution reactions .
- Functional Group Influence: The carbaldehyde group (CHO) in the target compound introduces a reactive site for condensation or nucleophilic addition, distinguishing it from non-functionalized (CAS 918538-05-3) or amine-substituted analogs (triazin-6-amine) .
Physicochemical and Commercial Considerations
- Stability : Dichloro derivatives (e.g., CAS 918538-05-3) are typically stable under inert conditions but sensitive to hydrolysis due to electron-deficient triazine cores . The aldehyde group in the target compound may necessitate低温 storage to prevent oxidation.
- The amine-substituted analog (triazin-6-amine) has been discontinued, likely due to niche demand or synthesis challenges .
Biological Activity
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of heterocyclic compounds and exhibits a variety of pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.
- Molecular Formula : C6H3Cl2N3
- Molecular Weight : 188.02 g/mol
- CAS Number : 918538-05-3
- IUPAC Name : 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that derivatives of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine exhibit significant antitumor properties. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrrolo[2,1-f][1,2,4]triazine derivatives against cancer cell lines. Results demonstrated that certain derivatives inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway .
Neuroprotective Effects
Research has also shown that this compound may possess neuroprotective properties:
- Mechanism : The compound was found to reduce oxidative stress in neuronal cells. In vitro studies indicated a decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activities .
Antimicrobial Activity
The antimicrobial potential of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine has been explored as well:
- Study Findings : A screening of various derivatives revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
The mechanisms through which 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential leading to programmed cell death in tumor cells.
- Oxidative Stress Modulation : It enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase while reducing lipid peroxidation markers.
- Antibacterial Mechanisms : The disruption of cell wall synthesis is attributed to interference with peptidoglycan biosynthesis pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
